molecular formula C12H14O B159842 1-Cyclopropyl-3-phenylpropan-1-one CAS No. 136120-65-5

1-Cyclopropyl-3-phenylpropan-1-one

Cat. No. B159842
M. Wt: 174.24 g/mol
InChI Key: QHGGLPZDDDVSFA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-phenylpropan-1-one is a chemical compound with the molecular formula C12H14O . It is used in scientific research due to its unique structure, which allows for diverse applications, including the synthesis of pharmaceuticals and the development of novel materials.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Cyclopropyl-3-phenylpropan-1-one are not detailed in the search results, a study on metal-catalyzed C–C bond formation at cyclopropanes could provide relevant insights into potential reactions.

Scientific Research Applications

Application of 1-Cyclopropyl-3-phenylpropan-1-one in Antidepressant/Anticonvulsant Activities

Scientific Field

Pharmacology

Application Summary

A series of chalcone derivatives containing a coumarin moiety, which includes CPP, were designed, synthesized, and evaluated using classic antidepressant and anticonvulsant mouse models .

Methods of Application

The compounds were tested using the forced swimming test and the maximal electroshock seizure test .

Results or Outcomes

Forced swimming test results revealed that all but one of the compounds tested significantly decreased immobility time at a dose of 10 mg/kg and exhibited some antidepressant activities . Furthermore, compounds 2a, 2c, 2h, and 2k exhibited relatively high antidepressant effects in a dose-dependent manner from 10 to 30 mg/kg . Maximal electroshock seizure tests showed that compounds 2a, 2b, 2c, 2h, 2l, 2r, and 2s exhibited anticonvulsant activities at a dose of 30 mg/kg .

Application in Development of Antidepressant Therapy

Application Summary

Compounds containing CPP showed promise as antidepressant adjunct therapy agents for treating depression in patients with epilepsy .

Methods of Application

The compounds were tested using chromatographic neurochemical analysis of the mouse brain tissue .

Results or Outcomes

The antidepressant effects of the compounds may be mediated by an increase in serotonin level . Compounds 2a, 2c, and 2h showed significant antidepressant effects .

properties

IUPAC Name

1-cyclopropyl-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGGLPZDDDVSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644001
Record name 1-Cyclopropyl-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-phenylpropan-1-one

CAS RN

136120-65-5
Record name 1-Cyclopropyl-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
F Li, J Ma, N Wang - The Journal of Organic Chemistry, 2014 - ACS Publications
A Cp*Ir complex bearing a functional bipyridonate ligand was found to be a highly effective and versatile catalyst for the α-alkylation of ketones with primary alcohols under extremely …
Number of citations: 122 pubs.acs.org
J Ma, N Wang, F Li - Asian Journal of Organic Chemistry, 2014 - Wiley Online Library
A strategy for the synthesis of α‐alkylated ketones via one‐pot, sequential, catalytic hydration of alkynes and α‐alkylation with alcohols was proposed and successfully accomplished. In …
Number of citations: 17 onlinelibrary.wiley.com
R Wang, J Ma, F Li - The Journal of Organic Chemistry, 2015 - ACS Publications
A new strategy for the synthesis of α-alkylated ketones via tandem acceptorless dehydrogenation/α-alkylation from secondary and primary alcohols was proposed and …
Number of citations: 88 pubs.acs.org
MY Ostapiuk, OV Barabash, M Kravets… - …, 2022 - thieme-connect.com
Both one-pot and two-step procedures for the synthesis of substituted 2-aminothiazoles and 2-aminoselenazoles are described. Anilines are first converted into arenediazonium …
Number of citations: 2 www.thieme-connect.com
C Meng, J Xu, Y Tang, Y Ai, F Li - New Journal of Chemistry, 2019 - pubs.rsc.org
A water-soluble dinuclear Cp*Ir complex bearing 4,4′,6,6′-tetrahydroxy-2,2′-bipyrimidine as a bridging ligand was found to be a highly effective catalyst for the α-alkylation of …
Number of citations: 15 pubs.rsc.org
P Liu, R Liang, L Lu, Z Yu, F Li - The Journal of Organic Chemistry, 2017 - ACS Publications
A cyclometalated iridium(III) complex containing a N ∧ C ∧ N-coordinating terdentate ligand [Ir(dpyx-N,C,N)Cl(μ-Cl)] 2 was found to be a general and highly effective catalyst for the α-…
Number of citations: 71 pubs.acs.org
D Shen - 2014 - ora.ox.ac.uk
Transition Metal Catalyzed Alkylation We have reported methodology for the use of methanol as an alkylation reagent using catalytic rhodium or iridium species for the formation of …
Number of citations: 1 ora.ox.ac.uk
R Fernández, A Ferrete, JM Llera… - … A European Journal, 2004 - Wiley Online Library
The selective N‐oxidation of the most nucleophilic amino nitrogen atom in hydrazides is central to the development of an unprecedented methodology for the cleavage of their NN …

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